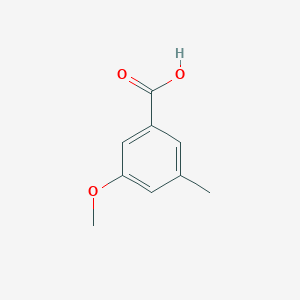

3-Methoxy-5-methylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

3-Methoxy-5-methylbenzoic acid is a derivative of benzoic acid, the simplest aromatic carboxylic acid. Its chemical identity and reactivity are fundamentally shaped by the electronic effects of its substituents—the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups—on the aromatic ring and the carboxylic acid (-COOH) moiety.

Aromatic carboxylic acids are characterized by a carboxyl group attached to an sp2-hybridized carbon of a benzene (B151609) ring, which is more electronegative than the sp3-hybridized carbon in aliphatic carboxylic acids like acetic acid, making benzoic acid a stronger acid. libretexts.org The acidity and reactivity of the benzoic acid core are further modulated by the nature and position of other substituents on the ring. libretexts.orgresearchgate.netmdpi.com

In this compound, both the methoxy and methyl groups are positioned meta to the carboxylic acid group.

The Methoxy Group (-OCH3): This group exerts a dual electronic effect. It is electron-withdrawing through induction due to the high electronegativity of the oxygen atom, and it is electron-donating through resonance by delocalizing its lone pair of electrons into the aromatic ring.

The Methyl Group (-CH3): This is a classic electron-donating group through an inductive effect.

Significance in Organic Synthesis and Interdisciplinary Applications

This compound is recognized as a valuable building block in organic synthesis. cymitquimica.com Its functional groups—the carboxylic acid, the methoxy ether, and the methyl group—serve as handles for a variety of chemical modifications, making it a versatile starting material for constructing more complex molecules.

The carboxylic acid group can undergo typical reactions such as esterification, reduction to an alcohol, or conversion to an acyl chloride, which then opens up further reaction pathways. The aromatic ring itself can be subjected to electrophilic substitution reactions, with the existing substituents directing the position of new functional groups.

The utility of this compound and its isomers as intermediates is evident in the synthesis of pharmaceuticals and other bioactive molecules. For example, the structurally related 3-methoxy-4-methylbenzoic acid is a key intermediate in the synthesis of Zafirlukast and Finerenone, drugs used for treating respiratory and kidney conditions, respectively. punagri.com Furthermore, derivatives like 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride are being explored in medicinal chemistry as precursors to potential enzyme inhibitors for diseases such as cancer or bacterial infections. This highlights a broader trend where substituted methoxybenzoic acids are crucial for creating molecules with specific biological functions. ontosight.ai

Overview of Research Trajectories for this compound Studies

Current research involving this compound and related structures is progressing along several key trajectories:

Development of Novel Synthetic Methodologies: A significant area of research focuses on creating efficient and selective methods for synthesizing derivatives of this compound. This includes developing new protocols for reactions like selective bromination, which is crucial for producing intermediates for more complex pharmaceuticals. google.com The historical development of synthetic routes for related compounds shows a progression towards more regioselective and efficient multi-step syntheses.

Medicinal Chemistry and Drug Discovery: The core structure of this compound is a scaffold of interest in medicinal chemistry. Research is actively exploring its use as a starting material for compounds with potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer agents. ontosight.ai The ability to modify its structure allows for the fine-tuning of physicochemical properties like lipophilicity and hydrogen-bonding capacity, which are critical for interaction with biological targets. ontosight.ai

Materials Science: The unique structural features of this compound and its derivatives make them candidates for applications in materials science. cymitquimica.com The ability to form ordered structures, such as through crystal engineering, is a subject of study for creating new materials with specific properties. Research on para-substituted carboxylic acids, for instance, explores how molecular structure influences crystal growth and nucleation, which is fundamental to controlling the properties of solid-state materials. acs.org

Fundamental Chemical Research: Substituted benzoic acids, including this compound, continue to be important model systems for fundamental studies in physical organic chemistry. Researchers investigate how substituent effects influence acidity, reaction kinetics, and non-covalent interactions, contributing to a deeper understanding of chemical principles. researchgate.netmdpi.comnih.gov

Chemical Data for this compound

| Property | Value |

| CAS Number | 62089-34-3 chemicalbook.com |

| Molecular Formula | C₉H₁₀O₃ chemicalbook.com |

| Molecular Weight | 166.17 g/mol |

| Appearance | Solid |

| Melting Point | >290 °C |

| Boiling Point | 311.5 °C at 760 mmHg |

| Density | 1.168 g/cm³ |

| SMILES | CC1=CC(=CC(=C1)OC)C(=O)O |

| InChI Key | ALUKWQVSCATDLJ-UHFFFAOYSA-N |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUKWQVSCATDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306370 | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-34-3 | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62089-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062089343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62089-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy 5 Methylbenzoic Acid and Its Structural Analogues

Strategies for Regioselective Functionalization of the Aromatic Ring

Regioselective functionalization involves the targeted introduction of substituents at specific positions on the aromatic ring. For benzoic acids, the inherent electronic properties of the carboxyl group, which is deactivating and meta-directing, must be considered alongside the effects of other substituents.

Transition metal-catalyzed C-H activation has emerged as a powerful and step-economical tool for the direct functionalization of arenes. nih.gov The carboxyl group in benzoic acids can act as an effective directing group, facilitating regioselective reactions at the ortho position. nih.govnih.gov Various metal catalysts, including palladium, rhodium, iridium, and cobalt, have been successfully employed for this purpose.

Rhodium and iridium catalysts, for example, can mediate the oxidative coupling of benzoic acids with alkynes to produce isocoumarin (B1212949) derivatives through regioselective C-H bond cleavage. acs.org Similarly, ruthenium-catalyzed reactions allow for the specific ortho-allylation of benzoic acids. nih.gov Cobalt-catalyzed systems can direct the functionalization of ortho C-H bonds to couple with alkynes, styrenes, and 1,3-dienes, yielding cyclic products with high regioselectivity. nih.gov

While ortho-functionalization is well-established, directing reactions to the meta-position has been a more significant challenge due to the difficulty in forming a stable cyclometalated intermediate. nih.gov However, recent advances have demonstrated that using specialized nitrile-based sulfonamide templates can enable palladium-catalyzed meta-C-H olefination of benzoic acid derivatives, using molecular oxygen as the terminal oxidant. nih.govresearchgate.net

| Catalyst System | Reaction Type | Position Functionalized | Key Features |

|---|---|---|---|

| [Cp*RhCl2]2 / Cu(OAc)2 | Oxidative Coupling with Alkynes | Ortho | Produces isocoumarin derivatives. acs.org |

| [Ru(p-cymene)Cl2]2 / K3PO4 | Allylation | Ortho | Effective for both electron-rich and electron-poor benzoic acids. nih.gov |

| Co(hfacac)2 / O2 / Ce(SO4)2 | Coupling with Alkynes/Styrenes | Ortho | Utilizes an inexpensive first-row transition metal. nih.gov |

| Pd(OAc)2 / Nitrile-based template | Olefination | Meta | Overcomes the challenge of remote C-H activation. nih.gov |

| Pd(II) / ArBF3K | Aryl-Aryl Coupling | Ortho | Offers improved scope and practicality over previous methods. nih.gov |

Traditional electrophilic aromatic substitution remains a cornerstone of aromatic functionalization. For benzoic acid itself, the carboxyl group deactivates the ring and directs incoming electrophiles to the meta positions. patsnap.com This principle is exploited in syntheses such as the preparation of 3,5-dinitrobenzoic acid, where benzoic acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The strongly deactivating nature of the first nitro group ensures the second nitration also occurs at a meta position.

A similar strategy is used to synthesize 3,5-dihydroxybenzoic acid. The process begins with the disulfonation of benzoic acid using fuming sulfuric acid at high temperatures, which installs two sulfonic acid groups at the meta positions. This is followed by an alkaline fusion step where the sulfonate groups are replaced by hydroxyl groups. orgsyn.org

These multi-step, non-catalytic pathways, while often requiring harsh conditions, provide reliable routes to specific substitution patterns that can be difficult to achieve through other means. Optimization of these reactions typically involves careful control of temperature, reaction time, and the concentration of reagents to maximize yield and purity. For instance, the synthesis of 3,5-diaminobenzoic acid is achieved through the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by a reduction step, commonly catalytic hydrogenation using a Pd/C catalyst. dissertationtopic.net

Synthesis of Substituted 3-Methoxy-5-methylbenzoic Acid Derivatives

The presence of multiple substituents on the benzoic acid ring introduces a higher level of complexity in predicting reaction outcomes. The interplay between the electronic and steric effects of the methoxy (B1213986), methyl, and carboxyl groups dictates the regioselectivity of further functionalization.

In electrophilic aromatic substitution reactions, both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. msu.edu The methoxy group is a significantly stronger activating group than the methyl group because it can donate electron density to the ring through resonance, which is more effective than the inductive effect of the methyl group. brainly.comlibretexts.org

In the case of this compound, the directing effects of the three substituents are in competition:

Carboxyl (-COOH): Deactivating and meta-directing (to positions 1, 3, 5).

Methoxy (-OCH₃): Strongly activating and ortho, para-directing (to positions 2, 4, 6).

Methyl (-CH₃): Activating and ortho, para-directing (to positions 2, 4, 6).

For an incoming electrophile, the positions ortho and para to the activating groups (2, 4, and 6) are the most favorable sites for attack. The powerful activating effect of the methoxy group is expected to dominate, strongly favoring substitution at these positions. Position 4 is sterically the most accessible of these activated sites. Therefore, electrophilic substitution on this compound is most likely to occur at the C4 position, followed by the C2 and C6 positions.

The synthesis of complex molecules often requires a carefully planned sequence of reactions. A relevant example is a reported synthesis of the kinase inhibitor Bosutinib, which starts from a closely related analogue, 3-methoxy-4-hydroxybenzoic acid. mdpi.com This multi-step process demonstrates a typical workflow for constructing complex derivatives from a substituted benzoic acid precursor.

The key transformations in the synthesis of Bosutinib from 3-methoxy-4-hydroxybenzoic acid include:

Esterification: The carboxylic acid is converted to a methyl ester to protect it from subsequent reactions.

Alkylation: The phenolic hydroxyl group is alkylated.

Nitration: A nitro group is introduced onto the aromatic ring. This step is governed by the directing effects of the existing substituents.

Reduction: The nitro group is reduced to an amine.

Cyclization and Chlorination: The amine is used to construct a quinoline (B57606) ring system, which is subsequently chlorinated.

Amination: Two successive nucleophilic aromatic substitution reactions are performed to install the final side chains and complete the synthesis of the target molecule. mdpi.com

Another example of building complexity is the divergent synthesis of 1,3,5-trisubstituted benzenes starting from 2,3,5-triiodobenzoic acid (TIBA). In this strategy, the carboxylic acid group of TIBA is first converted into various other functional groups. These derivatives then serve as aryne precursors, which can react with a wide range of nucleophiles to generate 5-iodo-1,3-disubstituted benzenes. These intermediates can be further functionalized, providing a flexible route to a diverse library of complex structural analogues. rsc.org

| Step | Reaction Type | Purpose |

|---|---|---|

| 1 | Esterification | Protection of the carboxyl group. |

| 2 | Alkylation | Introduction of a key side chain. |

| 3 | Nitration | Introduction of a nitrogen handle for further functionalization. |

| 4 | Reduction | Conversion of the nitro group to an amine. |

| 5 | Cyclization/Chlorination | Formation of the core heterocyclic structure. |

| 6 | Amination (x2) | Installation of final side chains via SNAr reactions. |

Rearrangement Reactions and Mechanistic Elucidation Involving this compound Precursors

Rearrangement reactions are transformations where the carbon skeleton of a molecule is restructured. While there are many named rearrangement reactions in organic chemistry, those specifically involving the direct precursors to this compound are not widely documented.

It is important to distinguish from the similarly named Benzilic Acid Rearrangement . This classic reaction involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids in the presence of a base. wikipedia.orgquora.com It is not a reaction of benzoic acids themselves, but rather of diketone substrates like benzil. wikipedia.org

A mechanistically related transformation is the alpha-ketol rearrangement , which describes the interconversion of a hydroxyl group alpha to a carbonyl into the corresponding carbonyl and hydroxyl groups, accompanied by the migration of a substituent. wikipedia.org Such a rearrangement could theoretically occur in a complex, multi-step synthesis of a structural analogue of this compound if a precursor containing an acyloin functional group were formed. However, this is not a common or direct pathway for the synthesis of simple substituted benzoic acids and specific examples related to this compound precursors are not prevalent in the literature. The synthesis of this class of compounds generally relies on the more predictable functionalization and substitution reactions described in the preceding sections.

Green Chemistry Principles in the Synthesis of this compound Compounds

The growing emphasis on environmental stewardship has propelled the integration of green chemistry principles into the synthesis of fine chemicals, including this compound and its analogues. This approach focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles addresses challenges such as the use of toxic reagents, harsh reaction conditions, and the formation of substantial waste streams, aiming for more sustainable and efficient chemical production.

The core of green chemistry is articulated in twelve principles, which serve as a framework for sustainable synthesis. These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, utilizing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. researchgate.netacs.org While dedicated green synthesis routes for this compound are not extensively detailed in current literature, applying these foundational principles allows for the conceptualization of environmentally benign synthetic pathways.

Use of Renewable Feedstocks

A primary tenet of green chemistry is the use of renewable raw materials. Lignin (B12514952), a complex polymer abundant in biomass, represents a promising and sustainable feedstock for aromatic chemicals. rsc.orgnrel.gov Through various depolymerization techniques such as oxidation and hydrogenolysis, lignin can be converted into a range of platform chemicals, including benzoic acid derivatives like vanillin (B372448) and syringic acid. rsc.org This "valorization" of wood and other biomass sources opens a theoretical pathway to precursors of this compound, moving away from a reliance on petrochemicals. For instance, a suitably substituted phenolic compound derived from lignin could serve as a starting point for subsequent methylation and carboxylation steps.

Catalytic and Biocatalytic Strategies

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. acs.org

Greener Oxidation: The conversion of an alkyl group on an aromatic ring to a carboxylic acid is a key transformation in the synthesis of benzoic acid derivatives. Traditional methods often employ stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), which generate significant amounts of heavy metal waste. Green alternatives focus on catalytic oxidation using cleaner oxidants. For example, processes using molecular oxygen or air as the primary oxidant, in conjunction with transition metal catalysts like cobalt-manganese-bromine systems, have been developed for the oxidation of substituted xylenes (B1142099) to their corresponding benzoic acids. google.com Another approach involves the use of tertiary-butyl hydroperoxide (TBHP) and oxone with an iron(III) chloride catalyst, which can be performed under solvent-free conditions, further enhancing its environmental profile. researchgate.net

Biocatalysis: The use of enzymes and whole-cell organisms offers significant advantages in terms of selectivity, mild reaction conditions (ambient temperature and pressure in aqueous media), and reduced environmental impact. rsc.org Engineered microbial systems, such as Escherichia coli, have been developed to produce benzoic acid from renewable sources like L-phenylalanine or even glycerol (B35011) through non-natural enzyme cascades. nih.gov Furthermore, specific enzymes such as benzoic acid decarboxylases have been studied for their ability to catalyze the reversible carboxylation of phenols, presenting a potential biocatalytic route to introduce the carboxylic acid group onto a precursor molecule under green conditions. manchester.ac.uk

Alternative Solvents and Reaction Conditions

The choice of solvent is critical to the environmental performance of a synthetic process. Many traditional organic syntheses rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages solvent-free reactions or the use of safer alternatives. researchgate.net The aforementioned oxidation with TBHP/oxone is an example of a solvent-free system. researchgate.net Additionally, research into novel solvent systems like deep eutectic solvents (DES) is gaining traction. A DES system composed of benzoic acid and choline (B1196258) chloride has been shown to be effective for the fractionation of lignocellulosic biomass, demonstrating how green solvents can be used in the initial processing of renewable feedstocks. nih.gov

The following tables illustrate the practical application of these principles by comparing traditional and potential green synthetic approaches.

Table 1: Comparative Analysis of Oxidation Methods for a Precursor like 3,5-Dimethylanisole

| Parameter | Traditional Method (e.g., KMnO₄) | Potential Green Catalytic Method (e.g., O₂/Catalyst) |

|---|---|---|

| Oxidant | Potassium Permanganate (KMnO₄) | Oxygen (from air) |

| Reagent Stoichiometry | Stoichiometric (large excess required) | Catalytic |

| Solvent | Water (often with phase transfer catalyst) or organic solvent | Aqueous or solvent-free |

| Byproducts | Manganese dioxide (MnO₂) sludge (heavy metal waste) | Water |

| Atom Economy | Low | High |

| Environmental Impact | High (generates hazardous waste, energy-intensive) | Low (minimal waste, potentially lower energy) |

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Potential Application in Synthesis |

|---|---|

| Use of Renewable Feedstocks | Deriving aromatic precursors from the breakdown of lignin instead of petroleum. rsc.org |

| Catalysis | Replacing stoichiometric oxidants with catalytic systems (e.g., Co/Mn/Br) using air as the oxidant for the carboxylic acid formation step. google.com |

| Biocatalysis | Employing engineered microorganisms or isolated enzymes (e.g., carboxylases) for specific transformations under mild, aqueous conditions. nih.govmanchester.ac.uk |

| Safer Solvents / Solvent-Free | Conducting reactions without a solvent or using benign alternatives like water or deep eutectic solvents instead of volatile organic compounds. researchgate.netnih.gov |

| Design for Energy Efficiency | Utilizing catalytic and biocatalytic methods that operate at or near ambient temperature and pressure, reducing energy consumption. acs.org |

| Waste Prevention | Designing synthetic routes that generate water as the primary byproduct instead of inorganic salts or heavy metal waste. |

Chemical Reactivity and Transformation Studies of 3 Methoxy 5 Methylbenzoic Acid

Mechanistic Investigations of Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. In 3-Methoxy-5-methylbenzoic acid, the reactivity of the carboxylic acid is influenced by the electron-donating methoxy (B1213986) group and the electron-donating, sterically hindering methyl group. These substituents modulate the acidity and reactivity of the carboxyl group. cymitquimica.com

One fundamental transformation is esterification , where the carboxylic acid reacts with an alcohol to form an ester. This reaction is typically catalyzed by an acid and proceeds through a nucleophilic acyl substitution mechanism. The methoxy and methyl groups can influence the rate of this reaction through their electronic and steric effects.

Another key reaction is the conversion to an acid chloride . This is often achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used in a variety of subsequent reactions, including the formation of amides and esters. researchgate.net

The carboxyl group can also be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylic acid.

Furthermore, decarboxylation , the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, although it is generally difficult for aromatic carboxylic acids unless specific activating groups are present. acs.org

Aromatic Substitution Reactions: Directing Effects of Methoxy and Methyl Groups

The methoxy (-OCH3) and methyl (-CH3) groups on the aromatic ring of this compound play a crucial role in directing the position of incoming electrophiles during aromatic substitution reactions. Both groups are ortho, para-directors, meaning they activate the positions ortho (adjacent) and para (opposite) to themselves towards electrophilic attack.

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the benzene (B151609) ring through resonance (+R effect). vaia.comquora.com The methyl group is a weakly activating, ortho, para-directing group primarily through an inductive effect (+I effect) and hyperconjugation. quora.com

In this compound, the directing effects of these two groups are synergistic. The positions ortho to the methoxy group are C2 and C6, and the position para is C4. The positions ortho to the methyl group are C4 and C6, and the position para is C2. Therefore, electrophilic substitution is strongly favored at the C2, C4, and C6 positions.

However, the carboxylic acid group is a deactivating, meta-directing group. This means it withdraws electron density from the ring and directs incoming electrophiles to the positions meta (one carbon away) to itself. In this case, the positions meta to the carboxyl group are C2 and C6.

Derivatization Strategies for Enhanced Material and Biological Properties

Derivatization of this compound is a key strategy to modify its physical, chemical, and biological properties for various applications. These modifications can enhance its utility in materials science and as a precursor for biologically active molecules.

Esterification and Amidation: Converting the carboxylic acid to esters and amides is a common derivatization strategy. This can alter the compound's solubility, melting point, and ability to interact with biological targets. For example, the synthesis of various amides from related methoxybenzoic acids has been explored for the development of new pharmaceutical agents. researchgate.netthegoodscentscompany.com

Modification of Substituents: The methoxy and methyl groups can also be chemically modified. For instance, demethylation of the methoxy group to a hydroxyl group can significantly change the compound's properties, including its acidity and potential for hydrogen bonding. blucher.com.br This transformation can be achieved using various reagents, and selective demethylation can be a synthetic challenge. blucher.com.br

Introduction of New Functional Groups: Further functionalization of the aromatic ring through electrophilic substitution reactions, as discussed in the previous section, introduces new chemical handles for further derivatization. For example, nitration followed by reduction can introduce an amino group, leading to the synthesis of compounds like 2-amino-3-methoxy-5-methylbenzoic acid, which can serve as a building block for more complex molecules.

These derivatization strategies allow for the fine-tuning of the molecular structure to achieve desired properties, making this compound a versatile starting material in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be utilized in these reactions to construct more complex molecular architectures.

To participate in cross-coupling reactions, the carboxylic acid is often converted into a more reactive derivative, or a halogen atom is introduced onto the aromatic ring.

Suzuki-Miyaura Coupling: A common strategy involves the conversion of a halogenated derivative of this compound with an organoboron compound. For example, an iodo- or bromo-substituted derivative can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netrsc.org This reaction is highly versatile and tolerates a wide range of functional groups.

Heck Coupling: In the Heck reaction, an aryl halide derivative of this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. An aryl halide derivative of this compound can be coupled with an amine in the presence of a palladium catalyst and a base to form an aniline (B41778) derivative. nih.gov

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne.

Computational and Theoretical Investigations of 3 Methoxy 5 Methylbenzoic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental in exploring the electronic landscape of 3-Methoxy-5-methylbenzoic acid, defining its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying benzoic acid derivatives. researchgate.net For molecules structurally similar to this compound, such as 3,5-dimethyl-4-methoxybenzoic acid and 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations are routinely performed to optimize molecular geometry and predict electronic properties. nih.govresearchgate.net The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed for these purposes. nih.govresearchgate.net

These calculations help in:

Predicting Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For related methoxybenzoic acids, studies have analyzed the planarity of the benzene (B151609) ring and the orientation of the carboxyl and methoxy (B1213986) groups. uc.pt

Analyzing Electronic Distribution: Using techniques like Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.gov

Mapping Electrostatic Potential (MEP): Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactions. For instance, in a related compound, DFT calculations predicted preferential reactivity at a specific carbon position based on the MEP analysis.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netscispace.com

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO orbitals is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher chemical reactivity. tandfonline.com For related benzoic acid derivatives, the HOMO-LUMO gap is calculated to understand intramolecular charge transfer interactions. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These parameters provide a quantitative measure of the molecule's reactivity and are used to compare the chemical behavior of different compounds.

Table 1: Representative Global Reactivity Descriptors Calculated for a Structurally Similar Benzoic Acid Derivative

| Parameter | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the ability to accept an electron |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

Note: The values for these descriptors are calculated using DFT methods for specific molecules and provide a framework for predicting the reactivity of this compound.

Spectroscopic Characterization through Theoretical Modeling

Theoretical modeling is an indispensable tool for interpreting experimental spectra. By simulating spectra computationally, researchers can assign specific vibrational modes and chemical shifts to the molecular structure.

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically at the B3LYP/6-311++G(d,p) level of theory. nih.gov These calculated frequencies are then scaled to correct for anharmonicity and systematic errors in the theoretical model, allowing for a direct comparison with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net

Studies on analogous compounds like 3,5-dimethyl-4-methoxybenzoic acid show excellent agreement between scaled theoretical wavenumbers and experimental observations. nih.gov This correlation allows for a detailed assignment of vibrational modes, including the characteristic stretches of the C=O in the carboxyl group, C-O stretches of the methoxy group, and various vibrations of the benzene ring. nih.govresearchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Methoxybenzoic Acid Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) |

| C=O Stretch | 1744 | 1703 | - |

| CH₃ Asymmetric Stretch | 3030 | 2955 | 2958 |

| Ring C-C Stretch | 1586 | - | 1674 |

| O-CH₃ Stretch | 1036 | 1018 | - |

Source: Data adapted from studies on structurally similar compounds like 3-methoxy-2,4,5-trifluorobenzoic acid and 3,5-dimethyl-4-methoxybenzoic acid. nih.govresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts are calculated for a molecule in a simulated solvent (e.g., DMSO-d₆ or CDCl₃) and are compared with experimental data to confirm the molecular structure. nih.govchegg.com

For various methoxybenzoic acids, these computational methods have successfully reproduced experimental NMR spectra, aiding in the precise assignment of signals to each proton and carbon atom in the molecule. nih.govresearchgate.net For example, the distinct signals for the methoxy group protons, the methyl group protons, and the aromatic protons can be accurately predicted.

Molecular Docking and Dynamics Simulations for Biological Interactions

Computational docking and molecular dynamics (MD) simulations are used to explore how this compound might interact with biological targets, such as enzymes or receptors. These methods are crucial in drug discovery and molecular biology.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. The simulation calculates a "docking score," often expressed in kcal/mol, which estimates the binding affinity. tandfonline.com For example, docking studies on 3,5-dimethoxybenzoic acid with the enzyme CYP199A4 revealed that the molecule binds in the active site with the 3-methoxy methyl carbon positioned 5.0 Å from the heme iron. rsc.org Similarly, studies on other methoxybenzoic acid derivatives have shown binding to various enzymes, with calculated interaction energies providing insight into their inhibitory potential. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the molecule-protein complex over time. These simulations provide information on the stability of the binding pose, the flexibility of the complex, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the binding.

These computational investigations are vital for generating hypotheses about the biological activity of this compound and guiding further experimental studies.

Applications of 3 Methoxy 5 Methylbenzoic Acid in Material Sciences

Utilization as Precursors for Polymer Synthesis

While direct, extensive research on the use of 3-methoxy-5-methylbenzoic acid in large-scale polymer production is not widely documented, its structural characteristics strongly suggest its potential as a precursor in polymer synthesis. Benzoic acid and its derivatives are fundamental components in the synthesis of various polymers, including polyesters and polyamides. The carboxylic acid group of this compound can readily participate in condensation polymerization reactions with diols or diamines to form the respective polymer chains.

The presence of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the aromatic ring is significant. These side groups can modify the properties of the resulting polymer in several ways:

Solubility: The methyl and methoxy groups can increase the solubility of the polymer in organic solvents, which is advantageous for processing and characterization.

Thermal Properties: The rigidity of the benzene (B151609) ring contributes to a high glass transition temperature (Tg), while the side groups can influence chain packing and crystallinity, thereby tuning the melting point (Tm) and thermal stability.

Mechanical Properties: By disrupting the regularity of the polymer chain, the meta-positioned substituents can lead to the formation of amorphous polymers with potentially enhanced flexibility compared to their unsubstituted counterparts.

Table 1: Potential Polymer Types and Properties with this compound as a Monomer

| Polymer Type | Potential Co-monomer | Expected Key Properties |

| Polyester | Ethylene Glycol | Enhanced solubility, modified thermal characteristics |

| Polyamide | Hexamethylenediamine | Increased thermal stability, altered mechanical strength |

| Copolyester | Terephthalic Acid, Ethylene Glycol | Tunable glass transition temperature and crystallinity |

Role in the Development of Advanced Functional Materials

The development of advanced functional materials often relies on the precise design of molecular components to achieve specific optical, electronic, or responsive properties. This compound serves as a valuable scaffold for creating such materials, particularly in the realm of liquid crystals and photoactive materials.

Derivatives of benzoic acid are widely used in the synthesis of liquid crystals due to their rigid core, which promotes the formation of ordered mesophases. nih.gov Research on 3- and 4-n-alkanoyloxy benzoic acids has demonstrated that the position of the substituent group significantly affects the electronic and mesomorphic properties of the resulting materials. nih.gov These compounds can form liquid crystalline structures through hydrogen bonding, making them suitable for applications in displays and sensors. nih.gov

By modifying this compound, for example, through esterification of its carboxylic acid group with long-chain alcohols or photo-responsive moieties, it is possible to design new functional materials. The methoxy and methyl groups would play a crucial role in influencing the intermolecular interactions and molecular packing, which are critical for defining the material's properties. For example, these groups can affect the stability of liquid crystal phases and tune the optical bandgap of photoluminescent materials. nih.gov Investigations into related liquid crystalline compounds have shown that they exhibit broad emission spectra, a characteristic that could be harnessed for various optical applications. nih.gov

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Modification | Potential Application | Key Influencing Factor from this compound |

| Liquid Crystals | Esterification with long-chain alcohols | Displays, optical sensors | Asymmetric substitution pattern influencing mesophase stability |

| Photoactive Polymers | Incorporation into a polymer backbone with chromophores | Organic Light-Emitting Diodes (OLEDs) | Methoxy group's electron-donating nature tuning electronic properties |

| Responsive Gels | Cross-linking with multifunctional monomers | Soft actuators, smart materials | Side groups affecting solvent interaction and swelling behavior |

Design of Metal-Organic Frameworks (MOFs) Incorporating this compound Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable by changing the metal component or the organic linker. Carboxylic acids are one of the most common functional groups used in linkers for MOF synthesis. sigmaaldrich.com

This compound is an excellent candidate for a linker in the design of novel MOFs. Its carboxylate group can coordinate with metal centers to form the framework structure. The methoxy and methyl groups attached to the benzene ring would project into the pores of the MOF, imparting specific chemical functionality.

The design of MOFs using functionalized linkers allows for the creation of materials with tailored properties for specific applications:

Selective Gas Sorption: The methoxy and methyl groups can create a specific chemical environment within the pores, potentially enhancing the selectivity for certain gas molecules through favorable interactions.

Catalysis: The functional groups can act as catalytic sites or can be post-synthetically modified to introduce catalytic activity.

Sensing: The presence of these functional groups can lead to changes in the MOF's properties (e.g., luminescence) upon interaction with specific analytes, forming the basis for chemical sensors.

Research on multivariate MOFs, where multiple different linkers are incorporated into a single framework, has shown that this approach can lead to materials with enhanced properties, such as increased CO₂ selectivity and hydrogen sorption capacity, compared to MOFs with a single linker type. chemicalbook.com The inclusion of a linker like this compound in a multivariate system could introduce unique pore environments, further expanding the functional complexity and potential applications of these materials. chemicalbook.comnih.gov The synthesis of MOFs often involves solvothermal methods where the linker and metal salt are heated in a solvent, leading to the crystallization of the MOF structure. iaea.org

Table 3: Hypothetical MOF Properties with this compound as a Linker

| Metal Ion | Potential Framework Topology | Expected Pore Environment | Potential Application |

| Zinc (Zn²⁺) | Similar to MOF-5 | Pores decorated with methoxy and methyl groups | Selective gas separation |

| Copper (Cu²⁺) | Paddle-wheel based structures | Hydrophobic and functionalized | Catalysis, chemical sensing |

| Zirconium (Zr⁴⁺) | UiO-type structures | High stability with functional pores | Adsorption from aqueous solutions |

Catalytic Applications and Roles of 3 Methoxy 5 Methylbenzoic Acid

As a Ligand in Homogeneous Catalysis Systems

In homogeneous catalysis, the ligands coordinated to a metal center are critical in dictating the catalyst's activity and selectivity. While direct studies on 3-Methoxy-5-methylbenzoic acid as a ligand are not extensively documented, research on the closely related 3-methoxybenzoic acid provides significant insights into its potential behavior. The carboxylate group of these benzoic acids can coordinate to a metal center, while the methoxy (B1213986) and methyl groups on the aromatic ring can exert electronic and steric influences on the catalytic cycle.

For instance, in rhodium-catalyzed C-H activation and annulation reactions, substituted benzoic acids serve as directing groups and ligands. The oxygen atoms of the carboxylate group coordinate to the rhodium center, facilitating the activation of a C-H bond ortho to the carboxylate. The electronic nature of the substituents on the benzoic acid ring can modulate the electron density at the metal center, thereby affecting the catalytic activity. The methoxy group, being an electron-donating group, can enhance the catalytic efficiency in certain transformations.

The steric bulk introduced by the methyl group in the 5-position of this compound would be expected to play a role in the coordination sphere of the metal catalyst. This could influence the accessibility of substrates to the catalytic center and potentially alter the selectivity of the reaction compared to less substituted benzoic acid ligands.

As a Component in Heterogeneous Catalytic Systems

In the domain of heterogeneous catalysis, this compound can be utilized as a precursor or a component in the synthesis of solid catalysts. One area of application is in the preparation of supported metal catalysts or solid acid catalysts. For example, various benzoic acids can be used in the synthesis of zirconium-based solid acid catalysts. These catalysts are effective in reactions such as esterification.

A study on the esterification of benzoic acids with methanol (B129727) has demonstrated the utility of a titanium-zirconium solid acid catalyst. While this study did not specifically use this compound as a catalyst component, it established a proof-of-concept for the use of benzoic acids in such systems. The general process involves the reaction of a benzoic acid with an alcohol in the presence of the solid acid catalyst to produce the corresponding ester. The catalyst's performance is influenced by its structure and acidity, which can be tuned by the choice of the organic precursor. The use of this compound in the preparation of such catalysts could impart specific properties due to its electronic and structural features, potentially affecting the catalyst's surface characteristics and performance.

| Catalyst System | Reactants | Product | Catalytic Application |

| Titanium-Zirconium Solid Acid | Benzoic Acid, Methanol | Methyl Benzoate | Esterification |

This table illustrates a general application of benzoic acids in heterogeneous catalysis; specific data for this compound in this context is not available.

Influence on Regioselectivity and Stereoselectivity in Organic Transformations

The substitution pattern of a ligand can profoundly impact the regioselectivity and stereoselectivity of a catalytic reaction. The methoxy and methyl groups of this compound are expected to exert significant control over the outcome of organic transformations when it is employed as a ligand.

Research on the rhodium-catalyzed annulation of 3-methoxybenzoic acid with alkynes has shown that the methoxy group influences the regioselectivity of the C-H activation step. The reaction can proceed via activation of the C-H bond either ortho or para to the methoxy group, leading to different regioisomeric products. It was found that weak non-covalent interactions between the methoxy group and the supporting ligands on the rhodium catalyst can favor the formation of sterically less favorable isomers.

In the case of this compound, the interplay between the directing carboxylate group, the electron-donating methoxy group, and the steric influence of the methyl group would be complex. The methyl group at the 5-position would likely disfavor C-H activation at the adjacent C6 position due to steric hindrance, thus potentially enhancing the regioselectivity for activation at the C2 position. This directing effect could be valuable in the synthesis of complex molecules where precise control over substituent placement is crucial.

Table of Regioselectivity in Rhodium-Catalyzed Annulation of 3-Methoxybenzoic Acid with Diphenylacetylene

| Product Isomer | Position of Annulation | Observed Outcome |

| 5-Methoxyisocoumarin | C-H activation ortho to -COOH and para to -OCH3 | Predominant isomer |

| 7-Methoxyisocoumarin | C-H activation ortho to -COOH and ortho to -OCH3 | Minor isomer |

This data is for the related compound 3-methoxybenzoic acid and is used to infer the potential influence of this compound.

Development of Novel Organocatalysts Based on this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. Benzoic acid and its derivatives have been employed as organocatalysts in various reactions, often functioning as Brønsted acid catalysts. For example, benzoic acid has been shown to be an effective catalyst for the ring-opening polymerization of ε-caprolactone.

However, a review of the scientific literature indicates that there is a lack of specific research focused on the development of novel organocatalysts where this compound serves as the primary structural scaffold. While the fundamental properties of the benzoic acid moiety suggest its potential for use in designing new organocatalysts—for instance, by attaching chiral auxiliaries to create catalysts for asymmetric synthesis—this area remains largely unexplored for this specific molecule. The electronic and steric properties of the 3-methoxy and 5-methyl substituents could be advantageous in tuning the acidity and catalytic pocket of a potential organocatalyst, but dedicated studies to realize this are yet to be reported.

Biological Activities and Pharmacological Potential of 3 Methoxy 5 Methylbenzoic Acid and Its Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of benzoic acid derivatives are well-documented, with their efficacy often influenced by the type, number, and position of substituents on the benzene (B151609) ring.

Antibacterial Spectrum and Efficacy

Research into the antibacterial effects of benzoic acid derivatives has revealed that the presence and position of methoxyl groups can influence their activity. For instance, studies on positional isomers of methoxybenzoic acid have shown activity against Escherichia coli. One study indicated that 3-methoxybenzoic acid exhibited a minimum inhibitory concentration (MIC) of 2.0 mg/mL against E. coli. nih.gov The position of the methoxyl group is significant for the bactericidal properties of these derivatives. nih.gov

Generally, the addition of hydroxyl and methoxyl substituents to benzoic acid can sometimes weaken the antibacterial effect compared to benzoic acid itself. nih.gov The lipophilicity of the molecule, often represented by the log P value, plays a crucial role in antibacterial activity, with a higher log P value often correlating with stronger inhibition of bacterial growth. nih.gov

**Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoic Acid Derivatives against *E. coli***

| Compound | MIC (mg/mL) |

|---|---|

| Benzoic acid | 1 |

| 2-Hydroxybenzoic acid | 1 |

| 3-Methoxybenzoic acid | 2 |

| 4-Methoxybenzoic acid | 2 |

| 3,4-Dimethoxybenzoic acid | 2 |

| 3,4,5-Trihydroxybenzoic acid | 4 |

Data sourced from a study on the effect of positional isomerism of benzoic acid derivatives against E. coli. nih.gov

While specific data on the antibacterial spectrum of 3-Methoxy-5-methylbenzoic acid is limited, the general findings for methoxybenzoic acids suggest potential activity that warrants further investigation against a broader range of bacterial strains.

Antifungal and Antiviral Properties

Similarly, the antiviral potential of benzoic acid derivatives has been explored. One study identified a benzoic acid derivative, NC-5, as having antiviral activity against the influenza A virus by inhibiting neuraminidase. mdpi.com Research on 3-methoxyflavones has also indicated antiviral effects. nih.gov Despite these findings within the broader class of compounds, direct evidence of the antiviral properties of this compound is currently lacking.

Anti-inflammatory and Immunomodulatory Effects

While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, research on related compounds provides some insights. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms. nih.gov This compound was found to restore levels of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6. nih.gov The anti-inflammatory properties of benzoic acid derivatives are often linked to their antioxidant capabilities. nih.gov

Antioxidant Capacity and Reactive Oxygen Species Scavenging

The antioxidant activity of phenolic acids is significantly influenced by the arrangement of functional groups on the aromatic ring. Generally, the presence of more methoxyl and phenolic hydroxyl groups enhances antioxidant activity. nih.gov Phenolic compounds exert their antioxidant effects by neutralizing free radicals through the donation of a hydrogen atom from their hydroxyl groups. nih.gov

Studies on the structure-antioxidant activity relationship of phenolic acids have shown that methoxyl groups can promote antioxidant activities. nih.gov While direct studies on the antioxidant capacity and reactive oxygen species (ROS) scavenging ability of this compound are not extensively documented, the principles governing related phenolic compounds suggest it may possess antioxidant potential. The scavenging of ROS is a crucial mechanism in preventing oxidative stress, which is implicated in numerous diseases. nih.gov

Anticancer and Cytotoxic Activity Studies

The anticancer potential of benzoic acid derivatives has been an active area of research. researchgate.net Certain derivatives have been found to inhibit the proliferation of various cancer cell lines.

In Vitro and In Vivo Anticancer Evaluation

While direct in vitro and in vivo anticancer evaluations of this compound are not widely reported, studies on similar compounds offer valuable information. For example, 3-O-methylgallic acid (3,4-Dihydroxy-5-methoxybenzoic acid) has been shown to inhibit the proliferation of Caco-2 colon cancer cells with an IC50 value of 24.1 μM and induce apoptosis. medchemexpress.com Another related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, a derivative of curcumin, has been demonstrated to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells, leading to apoptosis. nih.gov

Furthermore, some naturally occurring benzoic acid derivatives have been found to retard cancer cell growth by inhibiting histone deacetylases (HDACs), which are important therapeutic targets in several cancers. nih.gov For instance, 3,4-dihydroxybenzoic acid showed notable HDAC inhibition. nih.gov The cytotoxic effects of methoxyflavone analogs have also been investigated, with the position and number of methoxy (B1213986) groups influencing their anticancer efficacy. mdpi.com

Molecular Targets and Signaling Pathways

While direct studies on the molecular targets of this compound are limited, research on structurally related compounds provides insights into potential biological activities. A notable example is trans-3-Methoxy-5-hydroxystilbene (MHS), a compound sharing a similar substitution pattern on the aromatic ring. MHS, isolated from the rhizome of Alpinia nantonensis, has demonstrated potential in inhibiting metastasis in human lung cancer cells. nih.gov

The anti-metastatic activity of MHS is attributed to its ability to target key enzymes and signaling pathways involved in cancer progression. Specifically, MHS has been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). nih.gov These enzymes play a crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. The inhibition of MMP-2 and MMP-9 by MHS occurs at both the enzyme and protein expression levels. nih.gov

Furthermore, MHS has been found to modulate the β-catenin signaling pathway. nih.gov By reducing the levels of β-catenin in the nucleus, MHS can suppress the transcription of genes that promote cell proliferation and invasion. nih.gov Additionally, MHS influences the epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells acquire migratory and invasive properties. It achieves this by increasing the expression of epithelial markers such as E-cadherin and occludin, while concurrently decreasing the levels of the mesenchymal marker N-cadherin in A549 lung cancer cells. nih.gov Pre-treatment with MHS has also been shown to significantly inhibit the migration and EMT induced by transforming growth factor-β (TGF-β) in these cells. nih.gov

These findings for a structurally analogous compound suggest that benzoic acid derivatives with methoxy and other substituents, such as this compound, could be promising candidates for further investigation into their effects on similar molecular targets and signaling pathways.

Modulation of Proteostasis Network Pathways

The proteostasis network, which regulates protein synthesis, folding, trafficking, and degradation, is essential for cellular health. Dysregulation of this network is associated with aging and various diseases. Recent studies have highlighted the potential of benzoic acid derivatives to modulate this network.

Research on compounds isolated from the fungus Bjerkandera adusta has shown that certain benzoic acid derivatives can enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). researchgate.net In human foreskin fibroblasts, these compounds were found to particularly potentiate the autophagy-lysosome pathway. researchgate.net

One of the active compounds identified was 3-chloro-4-methoxybenzoic acid, which demonstrated a significant activation of cathepsins B and L, key lysosomal proteases. researchgate.net In silico docking studies supported these findings, indicating that this and other benzoic acid derivatives are putative binders of both cathepsin B and cathepsin L. researchgate.net The presence of acidic and bulky groups, such as methoxy and chloro substituents, on the benzoic acid scaffold is hypothesized to facilitate the conformational changes required for the activation of procathepsins. researchgate.net

Given that the activity of both the UPP and ALP tends to decline with age, the ability of the hydroxybenzoic acid scaffold and its derivatives to modulate these pathways suggests their potential as novel therapeutic agents for age-related diseases. researchgate.net This indicates that this compound, as a member of this chemical class, may also possess the ability to interact with and modulate components of the proteostasis network.

Antifeedant Properties in Agricultural Pest Management

Several derivatives of benzoic acid have been investigated for their potential use in agriculture as antifeedants, offering an environmentally conscious alternative to conventional insecticides. Research has particularly focused on their effectiveness against the pine weevil, Hylobius abietis, a significant pest in European forestry. nih.govresearchgate.netresearchgate.net

Studies have evaluated a range of hydroxy-methoxybenzoic methyl esters for their ability to deter feeding by adult pine weevils. researchgate.net Among the tested isomers, methyl 2-hydroxy-3-methoxybenzoate exhibited the most potent antifeedant effect. researchgate.net This highlights the importance of the substitution pattern on the benzene ring for biological activity.

A broader investigation into 55 different benzoic acid derivatives identified several highly effective antifeedants against H. abietis. nih.gov These include methyl 2,4-dimethoxybenzoate, isopropyl 2,4-dimethoxybenzoate, methyl 2-hydroxy-3-methoxybenzoate, methyl (3,5-dimethoxyphenyl)acetate, and methyl (2,5-dimethoxyphenyl)acetate. nih.gov Of these, methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate demonstrated the highest antifeedant indices, making them promising candidates for practical applications in protecting conifer seedlings. nih.gov Another compound, Methoxyfenozide, a derivative of benzoic acid, is a commercially available insecticide used to control a variety of pests on crops like pome fruit and cotton. federalregister.gov

The following table summarizes the antifeedant activity of selected benzoic acid derivatives against the pine weevil, Hylobius abietis.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for the rational design of more potent and selective molecules. For benzoic acid derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the context of antifeedant properties against the pine weevil, Hylobius abietis, SAR analyses of numerous benzoic acid derivatives have revealed key structural features that govern their efficacy. The position of substituents on the aromatic ring is a critical determinant of activity. For instance, among hydroxy-methoxybenzoic methyl esters, an ortho-hydroxy group appears to contribute to a stronger antifeedant effect. researchgate.net More comprehensive studies have identified five main criteria for efficient antifeedant activity among benzoic acid derivatives, leading to the identification of optimal structures. nih.gov These studies have highlighted the importance of methoxy and ester functionalities, with compounds like methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate showing superior activity. nih.gov

Regarding the modulation of the proteostasis network, SAR can be inferred from the differential activities of various benzoic acid derivatives isolated from Bjerkandera adusta. The most potent activator of cathepsins B and L was 3-chloro-4-methoxybenzoic acid, suggesting that the presence and position of both electron-withdrawing (chloro) and electron-donating (methoxy) groups significantly influence the interaction with the target enzymes. researchgate.net The study proposed that the acidic nature and the steric bulk of the substituents are important for facilitating the necessary conformational changes in the pro-enzymes to unmask their active sites. researchgate.net

The following table outlines key SAR observations for benzoic acid derivatives in different biological contexts.

Agrochemical Research and Development Utilizing 3 Methoxy 5 Methylbenzoic Acid

Design and Synthesis of Herbicidal Agents

While direct evidence of 3-Methoxy-5-methylbenzoic acid being a registered active ingredient in commercial herbicides is not prevalent in publicly available research, its chemical structure is of significant interest in the design and synthesis of new herbicidal agents. Benzoic acid and its derivatives have historically formed the backbone of several important classes of herbicides. The strategic placement of substituents on the benzene (B151609) ring, such as methoxy (B1213986) and methyl groups, can significantly influence the biological activity, selectivity, and metabolic fate of the resulting compounds.

Research in herbicide development often involves the synthesis of a library of chemical analogues to identify molecules with potent weed-killing capabilities. The 3-methoxy and 5-methyl substitutions on the benzoic acid ring provide a unique electronic and steric profile that can be exploited in the design of new herbicides. For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional groups, which may enhance uptake and translocation within the target plant species.

Scientists have explored various benzoic acid derivatives in the quest for novel herbicides. For example, the modification of the carboxylic acid moiety of benzoic acid derivatives has been a common strategy to develop new herbicidal compounds. While a specific commercial herbicide synthesized directly from this compound is not identified in the reviewed literature, its potential as a building block or scaffold for creating new herbicidal molecules remains a subject of scientific exploration. The synthesis of aryloxyacetic acid derivatives, for instance, has been a successful approach in discovering new herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. beilstein-journals.org

The general approach to utilizing a compound like this compound in herbicide discovery would involve:

Lead Identification: Using the this compound structure as a starting point or "lead" based on its similarity to other known bioactive molecules.

Chemical Modification: Synthesizing a series of derivatives by modifying the carboxylic acid group or by adding other substituents to the aromatic ring.

Biological Screening: Testing the synthesized compounds for their herbicidal activity against a panel of common weed species.

Structure-Activity Relationship (SAR) Studies: Analyzing the relationship between the chemical structure of the derivatives and their herbicidal potency to guide further optimization.

Although the direct application is not documented, the principles of medicinal and agrochemical chemistry suggest that this compound is a viable candidate for inclusion in such research programs.

Insecticidal and Pest Control Applications

A thorough review of scientific literature does not reveal any direct studies or applications of this compound as an active ingredient in insecticides or for pest control.

It is important to distinguish this compound from other structurally related compounds that do have established insecticidal properties. For example, Methoxyfenozide is a diacylhydrazine insecticide that contains a 3-methoxy-2-methylbenzoic acid moiety within its larger and more complex structure. Methoxyfenozide acts as an ecdysone receptor agonist, disrupting the molting process in insects. However, the activity of Methoxyfenozide cannot be directly attributed to the simpler this compound.

Another compound, Methyl Benzoate , has been investigated as a botanical insecticide with multiple modes of action, including as a fumigant and contact toxicant against various pests. Despite the name similarity, Methyl Benzoate is the methyl ester of benzoic acid and is structurally distinct from this compound.

Therefore, based on the available scientific data, there is no evidence to support the use of this compound for insecticidal or pest control purposes.

Plant Growth Regulation Studies

Interestingly, while not being a primary component of synthetic plant growth regulators, derivatives of this compound have been identified as naturally occurring phytotoxins with plant growth regulating effects. Research on the fungus Pyrenochaeta terrestris, the causal agent of onion pink root disease, led to the isolation of three new phytotoxins named pyrenochaetic acids A, B, and C.

These compounds are derivatives of this compound:

Pyrenochaetic acid A: 4-crotonoyl-3-methoxy-5-methylbenzoic acid

Pyrenochaetic acid B: 4-(3-hydroxybutyroyl)-3-methoxy-5-methylbenzoic acid

Pyrenochaetic acid C: 4-butyroyl-3-methoxy-5-methylbenzoic acid

Bioassays demonstrated that these compounds exhibited phytotoxicity, inhibiting the root growth of onion and rice seedlings at high concentrations. However, at lower concentrations, they displayed a stimulatory effect on root elongation in lettuce seeds. This dual activity—inhibitory at high concentrations and stimulatory at low concentrations—is a known characteristic of some plant growth regulators.

The table below summarizes the effect of these this compound derivatives on the root elongation of lettuce seedlings.

| Compound | Concentration (ppm) | Root Elongation (% of Control) |

|---|---|---|

| Pyrenochaetic acid A | 500 | Inhibitory |

| 100 | Promotive | |

| 50 | Promotive | |

| 10 | Promotive | |

| Pyrenochaetic acid B | 500 | 200 |

| 100 | Promotive | |

| 50 | Promotive | |

| 10 | Promotive | |

| Pyrenochaetic acid C | 500 | Slightly Inhibitory |

| 100 | Promotive | |

| 50 | Promotive | |

| 10 | Promotive |

These findings suggest that the this compound scaffold, when appropriately functionalized, can play a role in regulating plant growth. The stimulatory effects at low concentrations are of particular interest for potential applications in agriculture to enhance root development.

Environmental Fate and Ecotoxicological Assessment of 3 Methoxy 5 Methylbenzoic Acid

Biodegradation Pathways and Microbial Metabolism

Aromatic compounds, particularly those with multiple substitutions, can be resistant to microbial degradation. The breakdown of 3-Methoxy-5-methylbenzoic acid in the environment is expected to proceed through a series of specialized microbial enzymatic reactions. The primary steps involve the cleavage of the methoxy (B1213986) group (O-demethylation) followed by hydroxylation and subsequent cleavage of the aromatic ring.

The initial and often rate-limiting step in the metabolism of methoxylated benzoic acids is O-demethylation. Studies on the related compound, 3-methoxybenzoic acid, have shown that various anaerobic bacteria can catalyze this reaction. For instance, strains of Eubacterium limosum and Acetobacterium woodii have been observed to convert 3-methoxybenzoic acid into 3-hydroxybenzoic acid. This process involves the removal of the methyl group from the methoxy substituent, making the aromatic ring more susceptible to subsequent enzymatic attack.

Following demethylation, the resulting hydroxylated intermediate undergoes further transformation. Aerobic degradation pathways typically involve dioxygenase enzymes, which incorporate two hydroxyl groups onto the aromatic ring. This dihydroxylation destabilizes the ring, preparing it for cleavage. The ring is then opened, either through ortho- or meta-cleavage pathways, to form aliphatic intermediates. These linear compounds, such as derivatives of adipic or pyruvic acid, can then be funneled into central metabolic cycles, like the TCA cycle, for complete mineralization to carbon dioxide and water. nih.gov The methyl group on the ring is typically oxidized to a carboxylic acid group as part of this process.

| Microorganism / Consortium | Substrate | Metabolite | Metabolism Rate (nmol/min per mg of protein) |

|---|---|---|---|

| Haloaromatic dehalogenating consortium | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | 1.5 |

| Dehalogenating isolate from consortium | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | 3.2 |

| Eubacterium limosum | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | 52.4 |

| Acetobacterium woodii | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | 36.7 |

Environmental Impact and Ecotoxicology Studies

Specific ecotoxicological data for this compound are not extensively documented in public literature. However, its environmental impact can be inferred from the behavior of structurally similar compounds, such as other substituted benzoic acids. nih.gov

As a carboxylic acid, this compound is expected to be relatively water-soluble, suggesting potential mobility in soil and aquatic environments. Its persistence is dependent on the presence of adapted microbial populations capable of degrading it. In environments lacking these specific microbes, the compound could persist. Benzoic acid derivatives are not typically associated with high bioaccumulation potential due to their moderate lipophilicity and the presence of an ionizable carboxyl group. cdhfinechemical.com

The breakdown products are generally considered to be of lower toxicity. The primary metabolites, hydroxylated and dihydroxylated benzoic acids, are common intermediates in the natural degradation of aromatic compounds and are readily mineralized by a wide range of soil and water microorganisms. researchgate.net Therefore, while the parent compound may have some environmental impact, its biodegradation leads to less harmful substances. Standard chemical safety data indicates that the compound may cause skin, eye, and respiratory irritation, and appropriate handling and disposal are necessary to prevent environmental release. cdhfinechemical.comfishersci.com

Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to reduce environmental impact. rsc.orgfatfinger.io Traditional synthesis routes often rely on stoichiometric reagents and volatile organic solvents, which generate significant waste. google.comwjarr.com

For instance, a common method for producing substituted benzoic acids is the liquid-phase oxidation of the corresponding substituted toluenes. chemicalbook.com These processes often use heavy metal catalysts (like cobalt or manganese) and can produce hazardous byproducts and waste streams that require extensive treatment. google.com

Sustainable synthesis strategies focus on improving atom economy, utilizing greener catalysts, and minimizing waste. acs.orgjddhs.com One key area of improvement is the replacement of traditional homogeneous catalysts with recoverable and reusable heterogeneous catalysts. This not only reduces waste but also simplifies product purification. acs.org Adopting biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net

Waste minimization in the production of this compound involves several key strategies:

Solvent Recovery and Recycling: Implementing closed-loop systems to recover and reuse solvents significantly reduces waste volume and the need for fresh solvent input. emergingpub.com

Process Intensification: Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and selectivity, thereby minimizing the formation of byproducts. emergingpub.com

Use of Benign Reagents: Replacing hazardous reagents, such as toxic alkylating agents or harsh oxidizing agents, with safer, more environmentally friendly alternatives. researchgate.net

Waste Stream Treatment: Implementing effective wastewater treatment technologies to remove residual organic compounds before discharge. core.ac.uk

By integrating these green chemistry and engineering principles, the environmental footprint associated with the manufacturing of this compound can be substantially reduced. wjarr.com

| Aspect | Traditional Synthesis Approach | Sustainable (Green) Approach |

|---|---|---|